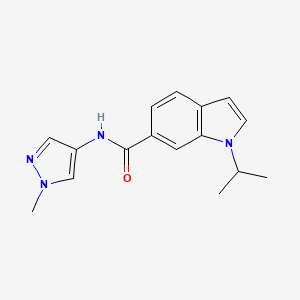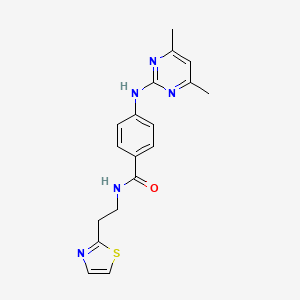![molecular formula C24H26FN5O3 B14933789 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14933789.png)
3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a pyridazinoindole core structure, which is known for its diverse biological activities. The presence of a piperazine ring and fluorophenyl group further enhances its pharmacological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazinoindole core: This can be achieved through cyclization reactions involving appropriate indole and hydrazine derivatives.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions.
Methoxylation and methylation: These functional groups are introduced through standard organic reactions such as methylation using methyl iodide and methoxylation using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: stands out due to its unique combination of a pyridazinoindole core with a piperazine ring and fluorophenyl group. This structure provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H26FN5O3 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26FN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-8-10-29(11-9-28)17-6-4-16(25)5-7-17/h4-7,12-14H,8-11,15H2,1-3H3 |
Clé InChI |
KBRFLOCJATWPTJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=C(C=C5)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14933721.png)

![Methyl 5-(propan-2-yl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14933762.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B14933766.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B14933770.png)
![N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933777.png)
![N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide](/img/structure/B14933785.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14933796.png)
![Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14933799.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14933807.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933811.png)
